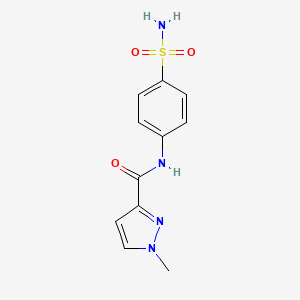

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

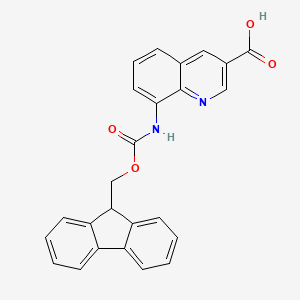

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to silencing of tumor suppressor genes. MS-275 has been extensively studied for its potential use in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines, such as HeLa and C6. These compounds have shown cell-selective effects, particularly against rat brain tumor cells (C6), with some derivatives exhibiting broad-spectrum antitumor activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Carbonic Anhydrase Inhibitors

The compound and its derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), which are important for various physiological functions. These studies involve synthesizing pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety and evaluating their inhibitory activities, revealing potential applications in treating conditions related to the dysregulation of carbonic anhydrase activity (Mert et al., 2015).

Antifungal Activity

Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and assessed for their activities against several phytopathogenic fungi. These compounds displayed moderate to excellent antifungal activities, with certain derivatives showing higher activity than boscalid, a commercial fungicide. This suggests potential applications in agricultural settings for controlling fungal diseases (Du et al., 2015).

Cytotoxicity and Anticancer Effects

Further investigations into pyrazole-sulfonamide derivatives have explored their cytotoxic effects on various cancer cell lines, including human oral squamous cell carcinoma (OSCC), breast (MCF7), prostate (PC3), and non-small cell lung carcinoma cells (A549). Some compounds demonstrated moderate cytotoxicity, with specific derivatives showing cell-specific cytotoxic activities and inducing apoptosis in a dose-dependent manner without significantly affecting the cell cycle distribution of MCF7 cells (Yamali et al., 2021).

properties

IUPAC Name |

1-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-15-7-6-10(14-15)11(16)13-8-2-4-9(5-3-8)19(12,17)18/h2-7H,1H3,(H,13,16)(H2,12,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVVSOJTFDAXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2456167.png)

![Benzyl {[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2456171.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)

![Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate](/img/structure/B2456174.png)

![1,7-Bis[(3-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2456176.png)

![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)